GW 590735 Demonstrates 2.3-Fold Higher Maximal HDL Cholesterol Elevation Than Fenofibrate in Humanized Transgenic Mouse Model
GW 590735 produced a maximal HDL cholesterol increase of 84% in human ApoB100/human CETP transgenic mice, compared with 37% for fenofibrate and 53% for torcetrapib . This represents a 2.3-fold greater HDL-raising capacity than the clinically approved PPARα agonist fenofibrate under identical experimental conditions . The study also demonstrated that GW 590735 significantly decreased LDL and VLDL cholesterol while reducing triglycerides .
| Evidence Dimension | Maximal HDL cholesterol increase (in vivo) |
|---|---|
| Target Compound Data | 84% maximal HDL cholesterol increase |
| Comparator Or Baseline | Fenofibrate: 37%; Torcetrapib: 53% |
| Quantified Difference | GW 590735 shows 2.3-fold higher HDL elevation than fenofibrate (84% vs 37%) and 1.6-fold higher than torcetrapib (84% vs 53%) |
| Conditions | Human ApoB100/human CETP transgenic mouse model; compound administration details available in primary reference |
Why This Matters
For preclinical dyslipidemia research requiring robust HDL cholesterol elevation, GW 590735 provides substantially greater effect size than fenofibrate, enabling clearer detection of HDL-mediated metabolic effects and potentially reducing the sample size needed for statistical significance.
